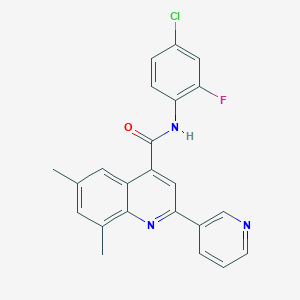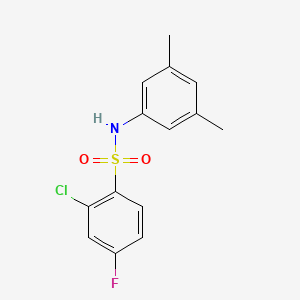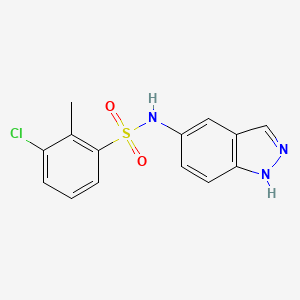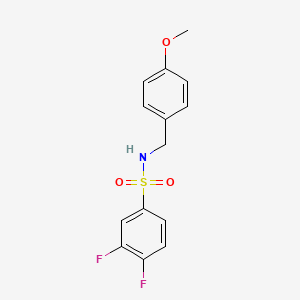![molecular formula C22H23N5O4S B10970189 N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-5-[(4-nitro-1H-pyrazol-1-YL)methyl]-2-furamide](/img/structure/B10970189.png)
N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-5-[(4-nitro-1H-pyrazol-1-YL)methyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-5-[(4-nitro-1H-pyrazol-1-YL)methyl]-2-furamide, also known by its chemical structure C24H26N4O5S, is a fascinating compound with diverse properties. Let’s break it down:
化学反応の分析
This compound undergoes several reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Imidazole derivatives can be oxidized using various oxidants (e.g., peracids) to yield corresponding imidazole-2-oxides.
Reduction: Reduction of the nitro group (4-nitro-1H-pyrazol-1-YL) can be achieved using reducing agents like hydrogen gas over a catalyst.
Substitution: Substituents on the imidazole ring can be modified via nucleophilic substitution reactions.
Major products formed from these reactions include derivatives with altered functional groups or side chains.
科学的研究の応用
The compound finds applications across scientific domains:
Chemistry: It serves as a versatile building block for designing novel molecules.
Biology: Researchers explore its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigations focus on its potential as an antitumor, antimicrobial, or anti-inflammatory agent.
Industry: Its unique properties may contribute to materials science or catalysis.
作用機序
N-[4-(1-アダマンチル)-1,3-チアゾール-2-イル]-5-[(4-ニトロ-1H-ピラゾール-1-イル)メチル]-2-フラミドがその効果を発揮する正確なメカニズムは、現在も研究中の課題です。特定の分子標的やシグナル伝達経路との相互作用が関与している可能性があります。
類似化合物との比較
直接の類似体は見つかりませんでしたが、この化合物のユニークさは、アダマンチル基とチアゾール基にあります。類似の化合物では、イミダゾールコアを共有していても、置換基や官能基が異なる場合があります。
この分野の研究は継続中で、新しい知見が明らかになる可能性があります。
特性
分子式 |
C22H23N5O4S |
|---|---|
分子量 |
453.5 g/mol |
IUPAC名 |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H23N5O4S/c28-20(18-2-1-17(31-18)11-26-10-16(9-23-26)27(29)30)25-21-24-19(12-32-21)22-6-13-3-14(7-22)5-15(4-13)8-22/h1-2,9-10,12-15H,3-8,11H2,(H,24,25,28) |
InChIキー |
UHZNUXLOPPVUGB-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C5=CC=C(O5)CN6C=C(C=N6)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl {[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B10970109.png)
![3-[(2-fluorobenzyl)sulfanyl]-4-methyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole](/img/structure/B10970111.png)


![N-(5-bromopyridin-2-yl)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide](/img/structure/B10970132.png)
![3-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10970138.png)
![(2E,5E)-2,5-bis[4-(difluoromethoxy)benzylidene]cyclopentanone](/img/structure/B10970144.png)
![1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B10970152.png)
![2-{[4-ethyl-5-(5-ethylthiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B10970160.png)
![3,5-dimethyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide](/img/structure/B10970168.png)

![N-(4-Chloro-2,5-dimethoxyphenyl)-2-{methyl[(1-methyl-1H-pyrazol-4-YL)methyl]amino}acetamide](/img/structure/B10970181.png)


